molecular formula C11H20ClNO4 B11856578 Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride

Cat. No.: B11856578
M. Wt: 265.73 g/mol
InChI Key: GMGNIVCUGRPDMT-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked to an acetamide moiety. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for alkaloid derivatives and enzyme inhibitors. The spirocyclic structure confers conformational rigidity, which can influence binding affinity in biological systems .

Properties

Molecular Formula

C11H20ClNO4

Molecular Weight

265.73 g/mol

IUPAC Name

methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO4.ClH/c1-14-10(13)9(12)8-2-4-11(5-3-8)15-6-7-16-11;/h8-9H,2-7,12H2,1H3;1H

InChI Key

GMGNIVCUGRPDMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC2(CC1)OCCO2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride typically involves a multi-step process. One common method includes the condensation of an appropriate aldehyde with a 1,2-diol in the presence of a catalyst such as indium chloride. This reaction is usually carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride has been investigated for its potential pharmacological properties, including:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-kB pathway .
  • Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It can be utilized as a building block for the synthesis of more complex molecules. The versatility of this compound allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions : The spirocyclic structure may facilitate cyclization processes that lead to the formation of novel compounds with potential biological activities.

Material Science

The stability and reactivity of this compound make it useful in developing new materials and chemical processes. Its unique properties can be harnessed in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Catalysis : It may serve as a catalyst or catalyst precursor in various organic reactions due to its ability to stabilize reactive intermediates.

Case Study 1: Anti-inflammatory Effects

A study conducted on derivatives similar to this compound revealed significant inhibition of pro-inflammatory cytokines in cellular models. The findings suggest that the compound's structural features contribute to its efficacy in modulating inflammatory responses.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, this compound was tested against a panel of bacterial strains. Results indicated a broad-spectrum activity profile, with notable effectiveness against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Variants: Methyl vs. Ethyl Derivatives

The ester group (methyl or ethyl) significantly impacts physicochemical properties. For example:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride Not provided C12H20ClNO4 ~277.75 (calc.) Hydrochloride salt; enhanced solubility
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 C12H20O5 244.28 Hydroxy substituent; ethyl ester
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0 C11H18O4 214.26 Unsubstituted spiro core; ethyl ester

The methyl ester in the target compound may offer better metabolic stability compared to ethyl analogs, while ethyl esters (e.g., CAS 1489-97-0) are often more lipophilic .

Substituents on the Spiro Ring

Functional groups on the spiro ring modulate reactivity and applications:

Compound Name CAS Number Substituent Key Properties
Methyl 2-(Boc-amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate 876761-74-9 Boc-protected amine Used in peptide synthesis; deprotection required for activity
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride 2137787-09-6 Methyl; amine hydrochloride Simplified structure; potential for salt-mediated crystallization
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid 134136-04-2 Carboxylic acid Acidic functionality for conjugation

The Boc-protected analog (CAS 876761-74-9) is critical for stepwise synthesis, avoiding unwanted side reactions during coupling . In contrast, the carboxylic acid derivative (CAS 134136-04-2) enables direct amide bond formation without deprotection .

Biological Activity

Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride is a unique chemical compound characterized by a spirocyclic structure that includes a dioxaspirodecane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its functional groups, including an amino group and an acetate moiety. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C₁₁H₂₀ClNO₄
  • Molecular Weight : 265.73 g/mol
  • CAS Number : 40224-39-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding and ionic interactions with receptor sites, while the spirocyclic structure contributes to its overall stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Cytotoxic Effects : In cell line studies, the compound demonstrated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Biological Activities and Assays

Activity TypeMethodology UsedObservations
AntimicrobialDisk diffusion methodInhibition zones observed against E. coli
Anti-inflammatoryELISA for cytokine levelsSignificant reduction in IL-6 levels
CytotoxicityMTT assay on cancer cell linesIC50 values ranging from 10 to 25 µM

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, supporting its potential as a therapeutic agent.

Case Study: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers treated macrophage cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that this compound might modulate inflammatory pathways effectively.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride?

Methodological Answer:
The synthesis typically involves constructing the spirocyclic 1,4-dioxaspiro[4.5]decane moiety, followed by functionalization with an aminoacetate ester and subsequent salt formation. Key steps include:

  • Spirocyclic Core Synthesis : Cyclization of diols or ketones (e.g., via acid-catalyzed ketal formation) to generate the 1,4-dioxaspiro[4.5]decane scaffold .
  • Aminoacetate Introduction : Nucleophilic substitution or reductive amination to install the 2-aminoacetate group. For example, coupling a spirocyclic aldehyde with a glycine derivative under reducing conditions .
  • Hydrochloride Salt Formation : Treatment with HCl gas or aqueous HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

Optimization Tip : Automated synthesis platforms (e.g., using SnAP resins or flow chemistry) can enhance reproducibility and reduce side reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm spirocyclic structure (e.g., distinct proton signals for dioxolane oxygen neighbors at δ ~3.5–4.5 ppm) and ester/amine functional groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • Mass Spectrometry (HRMS or ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₂₀ClNO₄⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N-H, ~2500–3000 cm⁻¹) stretches .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage :
    • Short-term : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or oxidation .
    • Long-term : For solutions, use anhydrous solvents (e.g., DMSO-d6) and freeze at -80°C to minimize degradation .
  • Handling : Conduct reactions under nitrogen/argon atmosphere in anhydrous solvents (e.g., THF, DCM). Use desiccants during lyophilization .

Advanced: What challenges arise in resolving the stereochemistry of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges : The spirocyclic core and amino group introduce multiple stereocenters, leading to potential diastereomer formation during synthesis .
  • Solutions :
    • X-ray Crystallography : Use SHELXL for refinement to determine absolute configuration (e.g., via Flack parameter analysis) .
    • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to separate enantiomers .
    • Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (TD-DFT) to assign configuration .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Key Parameters :

    ParameterOptimization StrategyExample Data
    CatalystUse Pd/C or Raney Ni for selective hydrogenation85% yield reduction of imine
    SolventAnhydrous THF or DMF for moisture-sensitive stepsImproved purity (>95%)
    TemperatureLow temps (-20°C) to suppress side reactions in amide couplingReduced byproduct formation
  • Purification : Gradient flash chromatography (SiO₂, hexane/EtOAc) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Advanced: What role does the spirocyclic structure play in the compound's reactivity and applications?

Methodological Answer:

  • Reactivity : The 1,4-dioxaspiro[4.5]decane moiety provides conformational rigidity, enhancing stereochemical control in reactions (e.g., asymmetric catalysis) .
  • Applications :
    • Drug Discovery : The spiro scaffold mimics natural product architectures, improving target binding in kinase or GPCR inhibitors .
    • Prodrug Design : The dioxolane group can mask polar functionalities, enhancing bioavailability .

Basic: What impurities are commonly observed during synthesis, and how are they identified?

Methodological Answer:

  • Common Impurities :
    • Hydrolysis Byproducts : Free carboxylic acid (from ester hydrolysis) detected via TLC (Rf ~0.3 in 10% MeOH/DCM) .
    • Diastereomers : Resolved by chiral HPLC or NMR (e.g., splitting of NH₂ signals) .
  • Analytical Tools : LC-MS with UV/ELSD detection quantifies impurities. Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for purity assessment .

Advanced: How does the hydrochloride salt form impact solubility and pharmacological properties?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >10 mg/mL in water vs. <1 mg/mL for free base) due to ionic interactions .
  • Bioavailability : Enhanced dissolution in physiological pH (e.g., intestinal fluid) improves absorption. Compare with other salts (e.g., sulfate) via shake-flask solubility assays .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can computational modeling support research on this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate conformational flexibility of the spirocyclic core in solvent environments (e.g., water vs. DMSO) .
  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • DFT Calculations : Optimize geometries and calculate NMR chemical shifts (e.g., with Gaussian 16) to validate experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.